molecular formula C9H8F3NO2 B1393082 Ethyl 3-(trifluoromethyl)isonicotinate CAS No. 1214337-41-3

Ethyl 3-(trifluoromethyl)isonicotinate

Cat. No. B1393082
M. Wt: 219.16 g/mol
InChI Key: PVMGRLWHLHKHPZ-UHFFFAOYSA-N
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Description

Ethyl 3-(trifluoromethyl)isonicotinate is a chemical compound with the formula C9H8F3NO2 . It is used in various scientific research and has intriguing properties.


Synthesis Analysis

The synthesis of Ethyl 3-(trifluoromethyl)isonicotinate involves a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl-containing building block . Protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .


Molecular Structure Analysis

The molecular weight of Ethyl 3-(trifluoromethyl)isonicotinate is 219.16 g/mol . The molecular formula is C9H8F3NO2 .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported in the literature . This approach allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Electrical Conductivity and Luminescence

Ethyl isonicotinate (EtIN) and its derivatives show promise in electrical conductivity and luminescence. Coordination polymers formed from CuI and EtIN demonstrate significant photoluminescence and semiconducting properties. The variation in their supramolecular architecture affects their physical properties, including electrical conductivity and luminescence characteristics. Notably, certain derivatives exhibit strong yellow emission and moderate room temperature conductivities, with some undergoing transitions to a highly conducting phase (Hassanein et al., 2015).

Synthesis of Novel Heterocyclic Systems

Ethyl isonicotinate can react with tertiary cyanoacetylenic alcohols under mild conditions to produce novel polycondensed heterocyclic systems. This tandem cyclization is both regio- and stereospecific, leading to the formation of complex molecular structures with potential applications in various chemical syntheses (Trofimov et al., 2012).

Enzymatic Synthesis in Non-Aqueous Medium

Ethyl isonicotinate is used in the enzymatic synthesis of isoniazid, an important agent in tuberculosis treatment. The reaction with hydrazine hydrate in a non-aqueous medium, using lipases as catalysts, leads to the production of isoniazid. The synthesis process is notable for its efficiency and specificity, offering a novel approach to drug synthesis (Yadav et al., 2005).

Anodic Monofluorination

Ethyl isonicotinate has been used in the anodic fluorination process. This method enables the direct monofluorination of ethyl isonicotinate, yielding fluorinated products with significant yields. The process demonstrates the potential for efficient and controlled fluorination in organic synthesis (Konno et al., 1998).

Copper(I) Complex Compounds

Complexes formed from isonicotinic acid and ethyl isonicotinate with cuprous halides have been studied for their unique properties. These complexes display interesting absorption in the visible region and have potential applications in the development of new materials with specific optical properties (Goher & Drátovský, 1976).

Metal-Organic Frameworks and Luminescence

Ethyl isonicotinate is integral in forming metal-organic frameworks (MOFs) with copper(I) cyanide. These frameworks exhibit luminescence properties and are structured in a way that allows for potential applications in materials science, particularly in the development of luminescent materials (Etaiw & El-bendary, 2010).

Safety And Hazards

Ethyl 3-(trifluoromethyl)isonicotinate should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing . It should be stored and handled under inert gas and protected from moisture .

properties

IUPAC Name

ethyl 3-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-4-13-5-7(6)9(10,11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMGRLWHLHKHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(trifluoromethyl)isonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IB Seiple - 2011 - search.proquest.com
This thesis follows the progression of efforts that culminated in the enantioselective total syntheses of the most ornate members of the pyrrole-imidazole alkaloid family: the axinellamines…
Number of citations: 0 search.proquest.com

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